molecular formula C₁₀H₁₈O₅ B1140809 Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside CAS No. 71772-35-5

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

Cat. No.: B1140809
CAS No.: 71772-35-5
M. Wt: 218.25
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is a synthetic carbohydrate derivative. It is commonly used in biochemical research, particularly in the study of glycosides and their biological functions. The compound is characterized by its unique structure, which includes an isopropylidene group protecting the 3,4-hydroxyl groups of the galactopyranoside ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the following steps:

    Starting Material: The synthesis begins with D-galactose.

    Protection of Hydroxyl Groups: The 3,4-hydroxyl groups of D-galactose are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.

    Methylation: The anomeric hydroxyl group is then methylated using methyl iodide and a base such as sodium hydride.

    Deoxygenation: The 6-hydroxyl group is reduced to a hydrogen atom using a deoxygenation reagent like triethylsilane in the presence of a Lewis acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the protection and methylation steps.

    Purification: Employing chromatographic techniques for purification.

    Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the anomeric carbon to form corresponding lactones.

    Reduction: Reduction reactions can target the isopropylidene group, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving strong nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation Products: Lactones and carboxylic acids.

    Reduction Products: Diols and alcohols.

    Substitution Products: Thioglycosides and aminoglycosides.

Scientific Research Applications

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Employed in the study of carbohydrate-protein interactions and enzyme specificity.

    Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Methyl 3,4-O-isopropylidene-alpha-D-galactopyranoside: Similar structure but lacks the deoxygenation at the 6-position.

    Methyl 6-Deoxy-alpha-D-galactopyranoside: Lacks the isopropylidene protection at the 3,4-positions.

    Methyl 6-Deoxy-3,4-O-benzylidene-alpha-D-galactopyranoside: Uses a benzylidene group instead of an isopropylidene group for protection.

Uniqueness: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is unique due to its specific combination of protective groups and deoxygenation, which provides distinct reactivity and stability compared to its analogs. This makes it particularly useful in selective synthetic applications and biochemical studies.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONDNTMXANWPHZ-DUKYRCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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